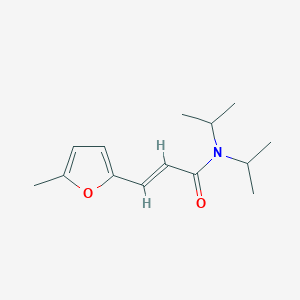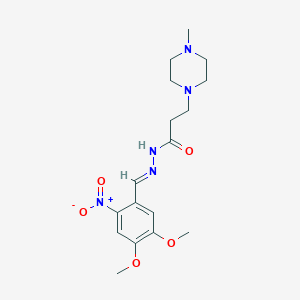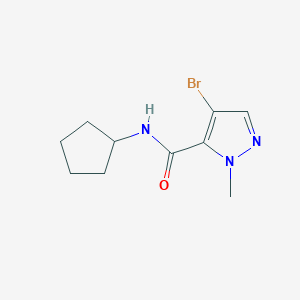
N-(2,6-dimethylphenyl)-3-phenylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-dimethylphenyl)-3-phenylacrylamide, also known as DMPPA, is a chemical compound that belongs to the class of acrylamides. It is a white crystalline powder that is soluble in organic solvents but insoluble in water. DMPPA has gained significant attention in recent years due to its potential applications in scientific research. In
Applications De Recherche Scientifique
N-(2,6-dimethylphenyl)-3-phenylacrylamide has been used in various scientific research applications, including neurobiology, oncology, and drug discovery. In neurobiology, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to modulate the activity of ion channels, including the nicotinic acetylcholine receptor and the GABA receptor. In oncology, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In drug discovery, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been used as a starting material for the synthesis of novel compounds with potential therapeutic applications.
Mécanisme D'action
N-(2,6-dimethylphenyl)-3-phenylacrylamide exerts its biological effects by modulating the activity of ion channels and receptors. Specifically, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to enhance the activity of the nicotinic acetylcholine receptor and the GABA receptor, leading to increased neurotransmitter release and neuronal inhibition, respectively. Additionally, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to have various biochemical and physiological effects, including modulation of ion channel activity, inhibition of cancer cell growth, and induction of apoptosis. N-(2,6-dimethylphenyl)-3-phenylacrylamide has also been shown to have analgesic and anti-inflammatory effects, making it a potential therapeutic agent for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,6-dimethylphenyl)-3-phenylacrylamide in lab experiments is its ability to modulate ion channel activity, making it a useful tool for investigating the role of ion channels in various biological processes. Additionally, N-(2,6-dimethylphenyl)-3-phenylacrylamide has been shown to have anticancer properties, making it a potential lead compound for the development of novel anticancer agents. However, one limitation of using N-(2,6-dimethylphenyl)-3-phenylacrylamide in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
For N-(2,6-dimethylphenyl)-3-phenylacrylamide research include investigating its potential therapeutic applications in the treatment of pain, inflammation, and cancer. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,6-dimethylphenyl)-3-phenylacrylamide and to identify potential targets for its biological effects. Finally, the development of novel N-(2,6-dimethylphenyl)-3-phenylacrylamide derivatives with improved efficacy and reduced toxicity may lead to the development of new therapeutic agents for various diseases.
Méthodes De Synthèse
N-(2,6-dimethylphenyl)-3-phenylacrylamide can be synthesized using various methods, including the Knoevenagel condensation reaction, the Suzuki coupling reaction, and the Heck coupling reaction. The Knoevenagel condensation reaction involves the reaction of 2,6-dimethylbenzaldehyde with phenylacetic acid in the presence of a base catalyst such as piperidine. The resulting product is then treated with acryloyl chloride to yield N-(2,6-dimethylphenyl)-3-phenylacrylamide. The Suzuki coupling reaction involves the reaction of 2,6-dimethylphenylboronic acid with phenylacryloyl chloride in the presence of a palladium catalyst. The Heck coupling reaction involves the reaction of 2,6-dimethyliodobenzene with phenylacrylic acid in the presence of a palladium catalyst.
Propriétés
IUPAC Name |
(E)-N-(2,6-dimethylphenyl)-3-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-7-6-8-14(2)17(13)18-16(19)12-11-15-9-4-3-5-10-15/h3-12H,1-2H3,(H,18,19)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVUJGWQEVQKSO-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18109-42-7 |
Source


|
| Record name | NSC191387 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191387 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-methylphenyl)-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5821191.png)


![5-chloro-8-[(4-nitrobenzyl)oxy]quinoline](/img/structure/B5821211.png)

![2-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}-N-(4-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5821220.png)

![N-[4-(4-morpholinylcarbonyl)phenyl]-3-phenylacrylamide](/img/structure/B5821231.png)
![1-[(2-naphthyloxy)acetyl]pyrrolidine](/img/structure/B5821242.png)
![3,7-diacetyl-5-nitro-1,3,7-triazabicyclo[3.3.1]nonane](/img/structure/B5821246.png)
![2-phenyl-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5821254.png)

![N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5821287.png)
![11-phenyl-12H-thieno[2',3':4,5]pyrimido[2,1-a][1,2,4]triazolo[4,3-c]phthalazin-12-one](/img/structure/B5821297.png)